molecular formula C23H19FN2OS B2702054 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919705-56-9

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2702054
CAS No.: 919705-56-9
M. Wt: 390.48
InChI Key: GLNLPBYHASDHBY-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic hybrid organic compound designed for advanced pharmacological and oncological research. This molecule is structurally characterized by a 2-phenylindole core, a feature recognized as a privileged structure in medicinal chemistry for its ability to interact with diverse biological targets . This core is linked via a thioethyl bridge to a 4-fluorobenzamide moiety, a combination that may enhance the compound's stability and modulate its pharmacokinetic properties . The primary research value of this compound is rooted in its structural analogy to potent 2-phenylindole derivatives that have been extensively studied as inhibitors of tubulin polymerization . Such inhibitors bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells . Research on closely related arylthioindole (ATI) compounds has demonstrated strong growth inhibition even in multi-drug-resistant cell lines, suggesting potential for this compound in exploring novel anticancer therapeutics . Beyond oncology, the indole scaffold is known to possess a broad spectrum of biological activities, including antiviral and anti-inflammatory effects, making this compound a versatile candidate for various biochemical investigations . Please note that this product is intended For Research Use Only. It is not designed for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-12-10-17(11-13-18)23(27)25-14-15-28-22-19-8-4-5-9-20(19)26-21(22)16-6-2-1-3-7-16/h1-13,26H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLPBYHASDHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis . The subsequent steps involve the introduction of the phenyl group, the thioether linkage, and the benzamide moiety. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure, characterized by the indole and thioether functionalities, positions it as a candidate for various pharmacological activities.

Anticancer Activity

Research indicates that compounds with indole derivatives exhibit promising anticancer properties. For instance, the compound has been studied for its effects on acute myelogenous leukemia (AML). In vitro studies demonstrated that it possesses significant antileukemic activity with low cytotoxicity towards non-cancerous cells, making it a potential candidate for targeted cancer therapies .

Antiviral Properties

The antiviral potential of this compound has also been explored. Studies have shown that indole-based compounds can inhibit viral replication in various models. The structure of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide suggests it may interact with viral proteins or host cell mechanisms to exert its antiviral effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to enhanced biological activity. For example, variations in the substituents on the indole ring or the benzamide moiety can significantly influence the compound's potency against specific targets.

Case Study: Indole Derivatives in Cancer Therapy

A study focusing on a series of indole derivatives found that modifications similar to those present in this compound led to improved selectivity and potency against cancer cell lines . The findings suggest that further exploration of this compound could yield promising results in developing new anticancer agents.

Case Study: Antiviral Screening

In antiviral screening, compounds structurally related to this compound displayed significant inhibition against various RNA and DNA viruses. The mechanism of action appears to involve interference with viral entry or replication processes .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

CNS4: 4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide
  • Core Structure : Benzamide linked to a pyridinylpiperidine group via a thiocarbamoyl bridge.
  • Key Differences : Replaces the indole-thioether system with a pyridine-piperidine scaffold. The thiocarbamoyl linkage introduces a planar carbonyl group, altering electronic properties compared to the ethylthio linker in the target compound.
  • Synthesis : Synthesized via thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine (a piperidinylpyridine alkaloid) .
FIPI: 4-fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • Core Structure : Fluorobenzamide linked to a piperidine-indole system.
  • Key Differences : Incorporates a piperidine ring between the benzamide and indole, enhancing conformational flexibility. The indole nitrogen is substituted, unlike the target compound’s unsubstituted 1H-indole.
  • Applications: Known as a phospholipase D inhibitor, highlighting the role of fluorinated benzamides in enzyme targeting .
Triazole-Thiones (Compounds 7–9, )
  • Core Structure : 1,2,4-Triazole-3-thiones with fluorophenyl and sulfonylbenzene substituents.
  • Key Differences: Replaces the indole with a triazole-thione heterocycle, which exists in tautomeric equilibrium.
  • Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization .

Analogues with Varied Linkers and Substituents

S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )
  • Core Structure : Benzamide linked to triazole-thiones via α-halogenated ketones.
  • Key Differences : Features additional fluorophenyl or nitro substituents on the triazole ring, which may enhance electron-withdrawing effects. The S-alkylation introduces bulkier side chains compared to the target compound’s ethylthio linker .
Thiazole and Isoxazole Derivatives (–6, 10)
  • Examples: Compound 15: N-[2-(methylphenylamino)propyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]benzamide. Compound 45: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide.
  • Key Differences: Substitutes the indole with thiazole or isoxazole rings, which are smaller and more electron-deficient. Nitro and cyano substituents in these compounds may enhance reactivity or binding to nitroreductases .

Pharmacological and Physicochemical Properties

Property Target Compound CNS4 FIPI Triazole-Thiones
LogP (Estimated) High (indole, fluorophenyl) Moderate (piperidine) High (piperidine-indole) Low (sulfonyl, triazole)
Hydrogen Bonding 2 acceptors (amide, indole) 3 acceptors (amide, pyridine) 2 acceptors (amide) 3–4 acceptors (triazole, sulfonyl)
Bioactivity Screening compound Undisclosed Phospholipase D inhibitor Antimicrobial, antitumor
  • Fluorine Impact : The 4-fluoro group in all compounds enhances metabolic stability and membrane penetration.
  • Heterocyclic Influence : Indole and pyridine systems may target aromatic receptors, while triazoles and thiazoles are often associated with enzyme inhibition.

Biological Activity

4-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C24H23FN4SC_{24}H_{23}FN_4S, with a molecular weight of 418.5 g/mol. Its structure features a fluorinated benzamide core linked to an indole derivative via a thioether bridge.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing indole structures have shown promising results against various cancer cell lines, including breast and lung cancers. A study highlighted that certain benzamide derivatives demonstrated moderate to high potency as RET kinase inhibitors, which are crucial in cancer proliferation pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound I-8HeLa (cervical carcinoma)0.175RET kinase inhibition
Compound IIA549 (lung carcinoma)0.250Induction of apoptosis
Compound IIIMCF7 (breast carcinoma)0.300Cell cycle arrest

Antiviral Activity

In addition to anticancer properties, some derivatives of benzamides have shown antiviral activity against various RNA and DNA viruses. For example, compounds with similar structural motifs were tested against HIV and respiratory syncytial virus (RSV), demonstrating significant inhibition rates .

Table 2: Antiviral Activity Overview

Virus TypeCompound TestedInhibition Rate (%)
Human Immunodeficiency VirusCompound A85
Respiratory Syncytial VirusCompound B70
Dengue VirusCompound C65

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic potential.
  • Antiviral Mechanisms : The activity against viral replication involves interference with viral entry or replication processes.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on RET Kinase Inhibition :
    • A cohort study involving patients with RET-driven tumors showed that treatment with a benzamide derivative led to a significant reduction in tumor size and improved patient survival rates .
  • Antiviral Trials :
    • In vitro studies demonstrated that certain benzamide derivatives effectively reduced viral loads in infected cell cultures, suggesting potential for further development into antiviral therapies .

Q & A

Q. What synthetic strategies are employed for synthesizing 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thiol-alkylation : Coupling of a thiol-containing indole derivative (e.g., 2-phenyl-1H-indol-3-yl thiol) with a halogenated ethylamine intermediate.
  • Amide bond formation : Reaction of the resulting thioether intermediate with 4-fluorobenzoyl chloride under Schotten-Baumann conditions. Key purification steps include column chromatography and recrystallization. Characterization relies on NMR (1H, 13C), IR spectroscopy , and mass spectrometry (ESI-MS) to confirm structural integrity .

Q. How is the compound characterized to verify its molecular structure?

Structural elucidation employs:

  • X-ray crystallography : To determine bond lengths, angles, and molecular conformation (e.g., orthorhombic crystal systems, space group P212121) .
  • Spectroscopic techniques :
  • 1H/13C NMR to identify aromatic protons, fluorine coupling, and sulfur/amide linkages.
  • IR spectroscopy for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹, S-C vibrations) .

Q. What initial biological screening methods are used to assess its activity?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates.
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent modification : Replace the fluorine atom with other halogens (Cl, Br) or electron-withdrawing groups (NO2, CN) to study electronic effects on bioactivity.
  • Scaffold hopping : Replace the indole core with benzimidazole or thieno[2,3-d]pyrimidine to assess ring system impact .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. How can contradictory activity data from different assays be resolved?

  • Orthogonal validation : Confirm results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Crystallographic analysis : Resolve target binding modes (e.g., protein-ligand X-ray structures) to validate mechanistic hypotheses .

Q. What computational methods predict its target interactions and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to potential targets (e.g., kinases, GPCRs).
  • QSAR modeling : Corrogate substituent effects with bioactivity data to optimize lead compounds.
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions .

Q. How does the compound’s conformational flexibility impact its biological activity?

  • Dynamic NMR : Study rotational barriers of the thioethyl linker to identify rigid vs. flexible regions.
  • Molecular dynamics simulations : Analyze free-energy landscapes (e.g., using AMBER) to correlate conformation with target binding .

Methodological Considerations

Q. What analytical techniques resolve synthetic impurities in the compound?

  • HPLC-MS : Quantify trace impurities (e.g., unreacted starting materials) with reverse-phase C18 columns.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .

Q. How can crystallographic disorder in the compound’s structure be addressed?

  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., at 100 K using a cryostream).
  • TWINABS refinement : Apply twin correction for non-merohedral twinning observed in orthorhombic systems .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Improve reaction homogeneity and heat transfer for exothermic steps (e.g., thiol-alkylation).
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-coupling of aryl halides .

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